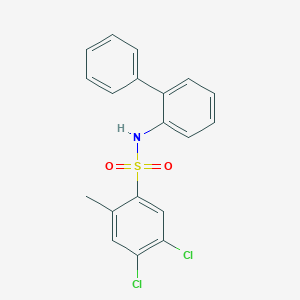
1-(4-Tert-butylphenyl)sulfonyl-2-(naphthalen-1-ylmethyl)-4,5-dihydroimidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Tert-butylphenyl)sulfonyl-2-(naphthalen-1-ylmethyl)-4,5-dihydroimidazole is a compound that has been widely studied in scientific research due to its potential applications in various fields. This compound is a derivative of imidazole, a heterocyclic organic compound that is commonly used in pharmaceuticals, agrochemicals, and materials science. In
Mécanisme D'action
The mechanism of action of 1-(4-Tert-butylphenyl)sulfonyl-2-(naphthalen-1-ylmethyl)-4,5-dihydroimidazole is not fully understood, but it is believed to act by inhibiting certain enzymes or receptors in the body. In one study, this compound was found to inhibit the activity of a protein called NF-kappaB, which is involved in inflammation and cancer. This inhibition led to a decrease in the production of inflammatory cytokines and tumor growth.
Biochemical and physiological effects:
1-(4-Tert-butylphenyl)sulfonyl-2-(naphthalen-1-ylmethyl)-4,5-dihydroimidazole has been shown to have several biochemical and physiological effects. In one study, this compound was found to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to have anti-inflammatory effects by reducing the production of inflammatory cytokines. Additionally, this compound has been reported to have antimicrobial and antifungal properties, making it a potential candidate for the development of new antibiotics.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 1-(4-Tert-butylphenyl)sulfonyl-2-(naphthalen-1-ylmethyl)-4,5-dihydroimidazole in lab experiments is its high purity and stability, which allows for accurate and reproducible results. However, one of the limitations is its relatively high cost compared to other compounds. Additionally, this compound may not be suitable for all types of experiments due to its specific chemical properties.
Orientations Futures
There are several future directions for the study of 1-(4-Tert-butylphenyl)sulfonyl-2-(naphthalen-1-ylmethyl)-4,5-dihydroimidazole. One direction is the further investigation of its potential as a drug candidate for the treatment of various diseases. Another direction is the exploration of its antimicrobial and antifungal properties for the development of new antibiotics. Additionally, the mechanism of action of this compound could be further elucidated to better understand its effects on the body. Finally, the synthesis method could be optimized for higher yield and lower cost, making this compound more accessible for scientific research.
Méthodes De Synthèse
The synthesis of 1-(4-Tert-butylphenyl)sulfonyl-2-(naphthalen-1-ylmethyl)-4,5-dihydroimidazole involves the reaction of 1-naphthalenemethylamine with 1-(4-tert-butylphenyl)sulfonyl-1H-imidazole-4-carbaldehyde in the presence of a base such as triethylamine. The reaction proceeds through a condensation reaction followed by reduction to form the final product. This synthesis method has been reported in several scientific publications and has been optimized for high yield and purity.
Applications De Recherche Scientifique
1-(4-Tert-butylphenyl)sulfonyl-2-(naphthalen-1-ylmethyl)-4,5-dihydroimidazole has been used in various scientific research applications. One of the most common applications is in the field of medicinal chemistry, where it has been investigated as a potential drug candidate for the treatment of various diseases such as cancer and inflammation. This compound has also been studied for its antimicrobial and antifungal properties and has shown promising results in inhibiting the growth of several pathogens.
Propriétés
IUPAC Name |
1-(4-tert-butylphenyl)sulfonyl-2-(naphthalen-1-ylmethyl)-4,5-dihydroimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O2S/c1-24(2,3)20-11-13-21(14-12-20)29(27,28)26-16-15-25-23(26)17-19-9-6-8-18-7-4-5-10-22(18)19/h4-14H,15-17H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKTBOHLCQZBYHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)N2CCN=C2CC3=CC=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5-Nitro-4-[(propan-2-yl)amino]thiophene-2-carbonitrile](/img/structure/B7451496.png)
![4-chloro-N-[2-(diethylamino)ethyl]-2,5-dimethoxybenzenesulfonamide](/img/structure/B7451501.png)








